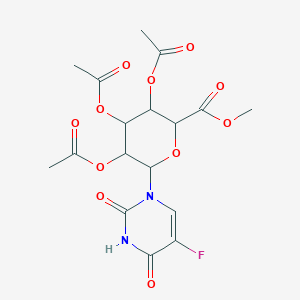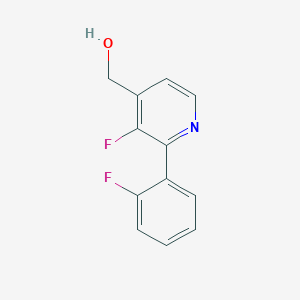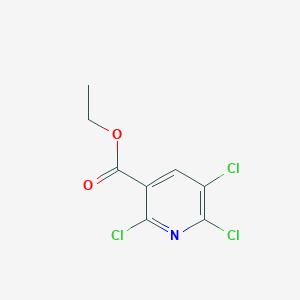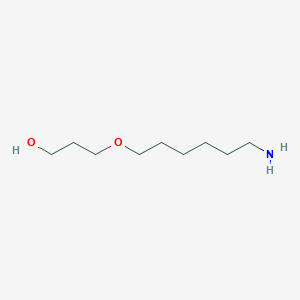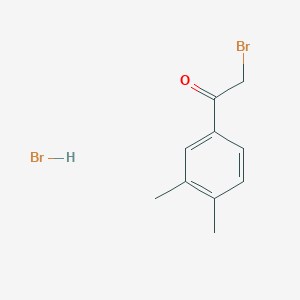
1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole is a complex organic compound that features a glucopyranosyl moiety linked to an imidazole ring
準備方法
The synthesis of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole typically involves the acetylation of beta-d-glucopyranose followed by the introduction of the imidazole group. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
科学的研究の応用
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a labeling agent for various biomolecules.
Industry: The compound’s properties make it valuable in the synthesis of complex organic molecules and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, while the imidazole ring can participate in various chemical interactions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole can be compared with similar compounds such as:
2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl isothiocyanate: This compound is also used as a chiral derivatization reagent but features an isothiocyanate group instead of an imidazole ring.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This compound has an amino group and is used in the synthesis of disaccharides and other complex carbohydrates.
Beta-d-glucopyranose derivatives: Various derivatives of beta-d-glucopyranose, such as those with different acetylation patterns, can be used in similar applications but may have different reactivity and properties.
These comparisons highlight the unique features of this compound, particularly its imidazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H22N2O9 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(3,4,5-triacetyloxy-6-imidazol-1-yloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H22N2O9/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)19-6-5-18-8-19/h5-6,8,13-17H,7H2,1-4H3 |
InChIキー |
WTICWOCDMOSFLJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=CN=C2)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


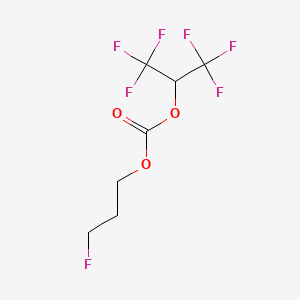
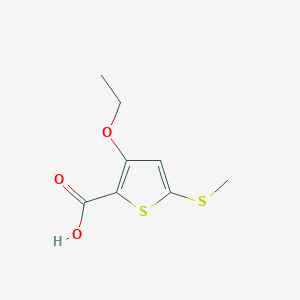
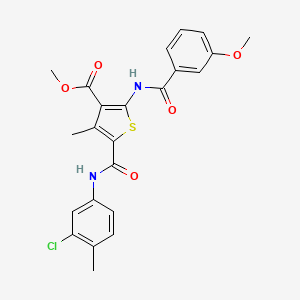
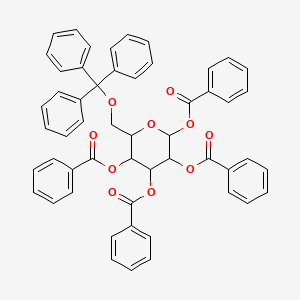
![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
